1,2,3-Trichloro-1,3-dinitrosopropane
Description
The compound 1,2,3-Trichloro-1,3-dinitrosopropane is a halogenated nitrosoalkane characterized by three chlorine atoms and two nitroso (NO) groups attached to a propane backbone. For instance, 1,2,3-Trichloropropane (CAS 96-18-4), a closely related compound, has a molecular formula of C₃H₅Cl₃, a molecular weight of 147.43 g/mol, and is a volatile liquid at room temperature . The addition of nitroso groups in this compound likely enhances its electrophilicity and reactivity, similar to how nitroso functionalities influence other halogenated compounds like Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) .
Properties
CAS No. |
62678-97-1 |
|---|---|
Molecular Formula |
C3H3Cl3N2O2 |
Molecular Weight |
205.42 g/mol |
IUPAC Name |
1,2,3-trichloro-1,3-dinitrosopropane |
InChI |
InChI=1S/C3H3Cl3N2O2/c4-1(2(5)7-9)3(6)8-10/h1-3H |
InChI Key |
UFOXRSVQGTUVNA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N=O)Cl)(C(N=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of chlorine gas and a suitable solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 1,2,3-Trichloro-1,3-dinitrosopropane involves large-scale chlorination processes. The reaction is carried out in reactors equipped with safety measures to handle the toxic and corrosive nature of chlorine gas. The product is then purified through distillation and other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichloro-1,3-dinitrosopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and chlorinated by-products.
Reduction: Formation of amines and dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,2,3-Trichloro-1,3-dinitrosopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-1,3-dinitrosopropane involves its interaction with molecular targets through its reactive chlorine and nitroso groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1,2,3-Trichloro-1,3-dinitrosopropane, we compare it with structurally and functionally related chlorinated alkanes and nitroso-containing compounds.
Table 1: Structural and Chemical Comparison
Key Findings:
Reactivity :
- 1,2,3-Trichloropropane undergoes dechlorination in environmental systems, producing metabolites like trichloroethylene . Its toxicity is linked to hepatic and renal damage .
- Appel’s salt exhibits reactivity at the C-5 position due to electron-deficient sulfur and nitrogen atoms, enabling nucleophilic substitutions . Similarly, this compound’s nitroso groups may act as electrophilic sites for reactions with amines or thiols.
Environmental Persistence: 1,2,3-Trichloropropane is highly persistent in groundwater, with a half-life exceeding 1,000 days . The nitroso variant may degrade faster due to photolabile NO groups but could form toxic nitrosoamines.
Thermodynamic Stability :
- Heptachloropropane (C₃HCl₇) demonstrates exceptional stability due to symmetrical chlorine substitution, whereas asymmetrical analogs like 1,2,3-Trichloropropane are more reactive .
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